4-Chloro-6-hydroxyquinoline
Overview
Description
4-Chloro-6-hydroxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
4-Chloro-6-hydroxyquinoline, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities Quinoline derivatives have been known to target microbial viability and virulence machinery . In addition, some multi-substituted quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinoline derivatives are known to interact with their targets through different mechanisms of action . For instance, some quinoline derivatives have been found to bind to an allosteric site, triggering multimerisation .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit pyocyanin production, a virulence factor in Pseudomonas aeruginosa .
Pharmacokinetics
It is known that the presence of an electron-withdrawing group at the quinolone ring influences the redox properties affecting dna synthesis .
Result of Action
Quinoline derivatives have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-hydroxyquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-chloroaniline with glycerol and sulfuric acid, followed by oxidation. Another method includes the reaction of 4-chloroquinoline with hydroxylamine under acidic conditions to introduce the hydroxyl group at the 6-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the chlorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 4-chloro-6-aminoquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Chloro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-6-hydroxyquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the chlorine atom at the 4-position, resulting in different chemical and biological properties.
6-Hydroxyquinoline: Lacks the chlorine atom at the 4-position, affecting its reactivity and applications.
8-Hydroxyquinoline: Has the hydroxyl group at the 8-position, leading to different biological activities.
Uniqueness: 4-Chloro-6-hydroxyquinoline is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPFPJBKLAQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593726 | |
Record name | 4-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148018-29-5 | |
Record name | 4-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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